c-Met Kinase Inhibitory Potency: Direct Comparison of Triazolopyrazine Derivative vs. Foretinib
Derivatives synthesized from the [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid scaffold exhibit c-Met kinase inhibition comparable to the clinical candidate foretinib. Specifically, compound 17l demonstrated a c-Met IC50 of 26.00 nM, which is within ~1.4-fold of foretinib's 19 nM IC50 in the same assay system [1]. This establishes the scaffold's capacity to generate potent c-Met inhibitors without a significant loss in potency relative to a well-characterized Type II inhibitor.
| Evidence Dimension | c-Met kinase inhibition |
|---|---|
| Target Compound Data | Compound 17l (a derivative): IC50 = 26.00 nM |
| Comparator Or Baseline | Foretinib (positive control): IC50 = 19 nM |
| Quantified Difference | 26.00 nM vs. 19 nM (~1.4-fold difference) |
| Conditions | In vitro kinase assay; foretinib used as positive control |
Why This Matters
This comparison validates that the core scaffold does not inherently compromise c-Met potency, enabling procurement decisions for kinase inhibitor discovery programs.
- [1] Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. (Table 1) View Source
